(S)-5-benzyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Description
(S)-5-Benzyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate (CAS: 1327274-33-8) is a chiral triazolo-oxazinium salt characterized by a benzyl group at the 5-position and a perfluorophenyl substituent at the 2-position of the heterocyclic core. Its molecular formula is C₁₈H₁₃BF₉N₃O, with a molecular weight of approximately 500.1 g/mol. It is supplied at 98% purity and is available in quantities ranging from 50 mg to 1 g for research applications .
Properties
IUPAC Name |
(5S)-5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N3O.BF4/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(7-27-8-12(25)24-26)6-10-4-2-1-3-5-10;2-1(3,4)5/h1-5,9,11H,6-8H2;/q+1;-1/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQFLWNWVBBTP-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@@H]([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BF9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-5-benzyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate (CAS No. 1327274-33-8) is a complex organic compound notable for its unique structural features that include a triazole ring and a perfluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and biological research due to its potential bioactivity and interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃BF₉N₃O |
| Molecular Weight | 469.11 g/mol |
| IUPAC Name | This compound |
| InChI Key | YCLQFLWNWVBBTP-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the perfluorophenyl group enhances hydrophobic interactions and may facilitate halogen bonding. The triazolium core is likely involved in electrostatic interactions and hydrogen bonding that influence the compound's specificity and overall activity.
Research Findings
Research has indicated that compounds with similar structural features exhibit notable biological activities. For instance:
- Anticancer Activity : Studies have shown that triazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, related compounds were found to induce apoptosis in colon cancer cells by activating mitochondrial pathways through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl2 .
- Enzyme Inhibition : Compounds structurally similar to this compound have been studied for their potential as inhibitors of key enzymes involved in metabolic pathways. These interactions could lead to therapeutic applications in metabolic disorders or cancer treatment.
Case Studies
Several case studies have explored the biological implications of triazole-based compounds:
- Study on Antiproliferative Effects : A study evaluated the effects of a series of triazole derivatives on human colon cancer cell lines HCT-116 and HT-29. The results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain triazole derivatives could modulate signaling pathways involved in cell survival and apoptosis. These findings suggest potential applications in drug development targeting cancer cells.
Applications in Drug Development
Given its unique structure and biological potential, this compound serves as a promising candidate for further research in drug development:
- Drug Discovery : Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery efforts aimed at developing new therapeutic agents.
- Material Science : Beyond biological applications, this compound could also find utility in materials science due to its unique chemical properties and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of triazolo-oxazinium salts with structural variations at the 2- and 5-positions. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
*PFPh = Perfluorophenyl
Functional and Application Differences
- Electrophilic Reactivity : The perfluorophenyl group in the target compound and its isopropyl analog enhances electrophilicity, making them candidates for nucleophilic substitution reactions. In contrast, the mesityl-substituted analog (CAS: 925706-40-7) is more sterically shielded, favoring applications in selective catalysis .
- Solubility and Lipophilicity : The benzyl group in the target compound increases lipophilicity, which may limit aqueous solubility but improve membrane permeability in drug design. The isopropyl analog’s lower molecular weight (421.06 g/mol) offers better solubility in polar solvents .
- Safety Profiles : The trichlorophenyl variant (CAS: 1612251-13-4) carries hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns), indicating higher toxicity compared to the target compound .
Commercial Availability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
